Pyrimidine, 5-nitro-2-styryl-

Description

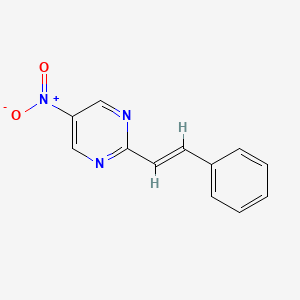

Pyrimidine, 5-nitro-2-styryl- is a nitro-substituted pyrimidine derivative featuring a styryl group (a vinyl benzene substituent) at the 2-position and a nitro group (-NO₂) at the 5-position of the pyrimidine ring. Pyrimidine derivatives are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The nitro and styryl substituents confer unique electronic and steric properties to this compound, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

54246-65-0 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

5-nitro-2-[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)11-8-13-12(14-9-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |

InChI Key |

CMNLEIRGOGWIBG-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Aminopyridine and Pyrimidine Derivatives

A well-documented method for preparing nitro-substituted pyrimidine analogs involves the nitration of amino-substituted pyridine or pyrimidine precursors using mixed acid systems (concentrated nitric acid and sulfuric acid). For example, the preparation of 5-nitro-2-aminopyridine, a close structural analog, employs a microreactor-based continuous flow nitration process with the following key steps:

- Reaction Solution I: Dissolve 2-aminopyridine in an organic solvent such as methylene dichloride, methanol, or toluene to form a solution with a molar concentration around 2 mol/L.

- Reaction Solution II: Prepare a nitrating mixture by mixing 65% concentrated nitric acid with 98% sulfuric acid in a mass ratio of approximately 1:5 to 1:9.

- Nitration Reaction: Pump both solutions simultaneously into a microchannel flow reactor at controlled temperatures between 20°C and 60°C (optimal around 35°C), under atmospheric pressure. Flow rates are adjusted to maintain stoichiometric ratios (e.g., 1.1 equivalents of nitric acid relative to the amino compound).

- Separation and Purification: After reaction, the mixture is cooled, neutralized to pH 8 with ammoniacal liquor, crystallized at 0°C, filtered, and further purified by acid-base treatment and drying to yield the nitro-substituted product with yields ranging from 54% to 78% depending on solvent and conditions.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Aminopyridine amount | 100–300 g | Dissolved in organic solvent |

| Organic solvent volume | 200–900 mL | Methanol, methylene dichloride, toluene |

| Nitric acid concentration | 65% | Mixed with 98% sulfuric acid |

| Sulfuric acid concentration | 98% | Mass ratio HNO3:H2SO4 = 1:5 to 1:9 |

| Reaction temperature | 20–60 °C (optimal ~35 °C) | Microreactor flow nitration |

| Flow rates (solution I/II) | 40–60 mL/min / adjusted for stoichiometry | Ensures controlled nitration |

| Reaction time | ~35 seconds (residence time) | Continuous flow process |

| Yield | 54–78% | Depends on solvent and conditions |

This method offers advantages such as high safety, short reaction time, environmental friendliness, and scalability due to continuous flow technology.

Introduction of Styryl Group into Pyrimidine Derivatives

Styrylation via Cross-Coupling and Addition Reactions

Styryl groups (2-arylvinyl) can be introduced into heterocyclic compounds like pyrimidines through several synthetic routes, often adapted from related heterocycles such as pyrazoles and pyridines:

Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling of halogenated pyrimidines with styrylboronic acids or styryl halides is a common approach. For example, copper-catalyzed coupling under base-free conditions has been demonstrated for pyrazole derivatives, which can be conceptually extended to pyrimidines. The reaction typically requires a catalyst (e.g., Cu-exchanged fluorapatite), styrylboronic acid, and the heterocyclic halide, proceeding under mild conditions with moderate to good yields.

Addition to Alkynes: Another method involves the addition of pyrimidine or related heterocyclic N–H bonds to activated or non-activated alkynes bearing styryl groups, often catalyzed by metals such as silver or ruthenium. This method allows stereoselective formation of styryl-substituted heterocycles, favoring either (Z)- or (E)-isomers depending on conditions.

Photoreductive Cyclization: For nitro-substituted styryl derivatives, photoreductive cyclization of nitro groups with o-substituted styryl groups has been reported, which may be relevant for constructing complex pyrimidine derivatives with styryl substituents.

Proposed Synthetic Route for Pyrimidine, 5-nitro-2-styryl-

Based on the above methods, a plausible preparation method for Pyrimidine, 5-nitro-2-styryl- would involve:

Nitration of 2-styryl-pyrimidine: Starting from 2-styryl-pyrimidine, perform selective nitration at the 5-position using a mixed acid nitration system under controlled temperature and flow conditions similar to those described for 5-nitro-2-aminopyridine.

Alternatively, Styrylation of 5-nitropyrimidine: Begin with 5-nitropyrimidine and introduce the styryl group at the 2-position via a cross-coupling reaction with styrylboronic acid or via addition to an alkyne precursor.

Purification: Employ crystallization, acid-base extraction, and drying steps to isolate the pure 5-nitro-2-styryl-pyrimidine compound.

Summary Table of Key Preparation Parameters

| Step | Conditions/Parameters | Comments |

|---|---|---|

| Nitration solvent | Methanol, methylene dichloride, toluene | Solvent choice affects yield and purity |

| Nitration temperature | 20–60 °C (optimal ~35 °C) | Controlled to avoid over-nitration |

| Acid mixture ratio | HNO3 (65%) : H2SO4 (98%) = 1:5 to 1:9 (mass) | Ensures effective nitration |

| Reactor type | Microchannel flow reactor | Enhances safety and reaction control |

| Styrylation catalyst | Cu, Ag, or Ru complexes | Depends on method (cross-coupling or addition) |

| Reaction time | Seconds to hours depending on step | Flow nitration ~35 s; coupling varies |

| Purification methods | pH adjustment, crystallization, filtration | Critical for product purity |

| Typical yields | 54–78% nitration; 55–70% styrylation | Varies with conditions and substrates |

Research Findings and Considerations

Continuous flow nitration using microreactors significantly improves safety and yield compared to batch nitration, especially for sensitive heterocycles.

The choice of organic solvent in nitration affects solubility and reaction kinetics; chlorinated solvents like methylene dichloride and ethylene dichloride mixtures often provide better yields.

Styrylation reactions require careful catalyst and condition selection to achieve stereoselectivity and high yield; base-free copper catalysis and silver-catalyzed additions are promising methods.

Photoreductive cyclization offers a route to complex nitro-styryl heterocycles but may require specialized equipment and conditions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-styrylpyrimidine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to cytotoxic effects. This property makes it a potential candidate for use in chemotherapy and antimicrobial treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyrimidine derivatives share structural or functional similarities with 5-nitro-2-styryl-pyrimidine:

Biological Activity

Pyrimidine derivatives, including 5-nitro-2-styryl-pyrimidine , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

1. Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that exhibit a wide range of biological activities. The presence of various substituents on the pyrimidine ring can enhance or modify these activities, making them valuable in drug development. The compound 5-nitro-2-styryl-pyrimidine is particularly interesting due to its potential therapeutic applications.

2. Antimicrobial Activity

5-Nitro-2-styryl-pyrimidine has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that this compound demonstrates significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Nitro-2-styryl-pyrimidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 μg/mL |

| Escherichia coli | 400 μg/mL |

| Pseudomonas aeruginosa | 600 μg/mL |

The mechanism of action is believed to involve the interaction of the nitro group with cellular components, leading to DNA damage and subsequent cell death .

3. Anticancer Properties

Recent studies have shown that pyrimidine derivatives possess notable anticancer activity. In vitro assays have demonstrated that 5-nitro-2-styryl-pyrimidine can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

In one study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that:

- IC50 values for MCF-7 cells were approximately 15 µM , while for A549 cells it was around 10 µM .

- The compound exhibited cytotoxic effects by inducing apoptosis and disrupting cell cycle progression .

4. Anti-inflammatory Effects

Pyrimidines have also been shown to exhibit anti-inflammatory properties. The 5-nitro-2-styryl-pyrimidine derivative demonstrated significant inhibition of inflammatory mediators such as COX-2 and nitric oxide synthase.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μM) |

|---|---|

| 5-Nitro-2-styryl-pyrimidine | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

The anti-inflammatory effects are attributed to the compound's ability to inhibit the expression of pro-inflammatory cytokines and enzymes .

5. Antiviral Activity

Emerging evidence suggests that 5-nitro-2-styryl-pyrimidine may also possess antiviral properties, particularly against herpes simplex virus (HSV). Studies have indicated that it can inhibit viral replication by targeting specific viral proteins involved in the infection process.

The antiviral mechanism involves blocking virus binding and interfering with post-binding processes such as membrane fusion . In vivo studies have shown improved survival rates in HSV-infected mice treated with this compound.

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at position 5 directs electrophilic substitution reactions to specific positions on the pyrimidine ring and participates in reduction and nucleophilic aromatic substitution (NAS) processes.

Reduction to Amine

-

Reaction : The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl).

Product : 5-Amino-2-styrylpyrimidine.

Significance : Aminopyrimidines are intermediates for further functionalization (e.g., azo coupling, diazotization) .

Nucleophilic Aromatic Substitution (NAS)

-

Conditions : Strong nucleophiles (e.g., thiols, amines) under basic or acidic conditions.

Example : Reaction with thiourea in ethanol/HCl yields 5-thiocyano-2-styrylpyrimidine derivatives, as seen in antifungal analogs .

Styryl Group Transformations

The styryl moiety enables π-conjugation and participates in cycloadditions, hydrogenation, and cross-coupling reactions.

Hydrogenation

-

Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the styryl double bond to an ethyl group.

Product : 5-Nitro-2-(2-phenylethyl)pyrimidine.

Application : Saturation of the styryl group modifies lipophilicity and bioactivity .

Electrophilic Addition

-

Example : Bromination (Br₂ in CCl₄) adds across the double bond, forming 5-nitro-2-(1,2-dibromo-2-phenylethyl)pyrimidine.

Utility : Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings .

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring undergoes regioselective substitutions and annulations.

Electrophilic Substitution

-

Site Selectivity : The nitro group deactivates the ring, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to position 4 or 6.

Example : Sulfonation at position 4 produces 4-sulfo-5-nitro-2-styrylpyrimidine, enhancing water solubility .

Heterocyclic Annulation

-

Reaction : Cyclocondensation with β-keto esters or amidines under ultrasound irradiation forms fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

Cross-Coupling Reactions

The styryl group facilitates metal-catalyzed couplings for structural diversification.

Heck Coupling

-

Conditions : Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃), and aryl halides.

Product : 5-Nitro-2-(arylvinyl)pyrimidines with extended conjugation .

Suzuki-Miyaura Coupling

-

Substrate : Brominated styryl derivatives (from electrophilic addition).

Application : Introduces aryl/heteroaryl groups for optoelectronic applications .

Oxidation and Radical Reactions

The nitro group stabilizes radical intermediates, enabling oxidative transformations.

Oxidative Functionalization

-

Example : MnO₂-mediated oxidation of the styryl group forms a ketone (5-nitro-2-benzoylpyrimidine) .

Radical Cyclization

Q & A

Q. What are the key steps in the de novo synthesis of pyrimidine rings, and how might nitro and styryl substituents (e.g., at positions 5 and 2) influence this pathway?

The de novo pyrimidine biosynthesis involves:

- Step 1 : Carbamoyl phosphate formation (via CPSII, regulated by PRPP and ATP/UTP) .

- Step 2 : Aspartate incorporation to form carbamoyl aspartate.

- Step 3 : Ring closure and oxidation to yield orotate.

- Step 4 : Ribose-phosphate attachment and decarboxylation to form UMP. Introducing nitro (electron-withdrawing) and styryl (conjugated aromatic) groups may sterically hinder enzyme binding (e.g., dihydroorotate dehydrogenase) or alter substrate specificity. Methodologically, monitor intermediate accumulation via HPLC or isotopic tracing (e.g., ¹⁴C-labeled precursors) .

Q. How do electronic properties of nitro and styryl groups affect the stability and reactivity of pyrimidine derivatives in experimental conditions?

- Nitro groups reduce electron density via resonance withdrawal, increasing susceptibility to nucleophilic attack but decreasing solubility in aqueous buffers .

- Styryl groups enhance π-π stacking interactions, improving stability in organic solvents but requiring inert atmospheres to prevent oxidative degradation. Methodology : Use UV-Vis spectroscopy to track conjugation changes, NMR for structural integrity, and cyclic voltammetry to assess redox behavior .

Q. What safety protocols are critical when handling nitro-substituted pyrimidines during synthesis and biological assays?

- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can genetic models (e.g., Drosophila pyd mutants) elucidate the metabolic fate and cytotoxicity of 5-nitro-2-styryl-pyrimidine?

- Experimental Design :

- Compare growth phenotypes of pyd1 (non-essential) and pyd2 (essential) mutants exposed to the compound .

- Supplement with pyrimidine intermediates (e.g., orotic acid) to test metabolic rescue.

- Quantify degradation metabolites via LC-MS and assess mitochondrial dysfunction (e.g., ATP assays) .

Q. What chromatographic techniques optimize quantification of 5-nitro-2-styryl-pyrimidine in biological matrices?

- HRGC/MS : Ideal for volatile derivatives; use derivatization (e.g., silylation) to enhance detection .

- HPLC-UV/FLD : For non-volatile analysis; employ C18 columns with acetonitrile/water gradients. Mitigate matrix effects via solid-phase extraction (SPE) or internal standards (e.g., deuterated analogs) .

Q. Does 5-nitro-2-styryl-pyrimidine modulate innate immune responses via pathways like NOD2, similar to pyrimidine synthesis inhibitors (e.g., PALA)?

- Mechanistic Approach :

- Treat human dermal fibroblasts with the compound and measure antimicrobial peptides (HBD2, HBD3, LL-37) via ELISA .

- Knock down NOD2 with siRNA to confirm pathway dependency.

- Use murine infection models (e.g., MRSA) to assess in vivo efficacy .

Q. How does 5-nitro-2-styryl-pyrimidine interact with regulatory enzymes like CPSII in pyrimidine biosynthesis?

- Enzyme Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.